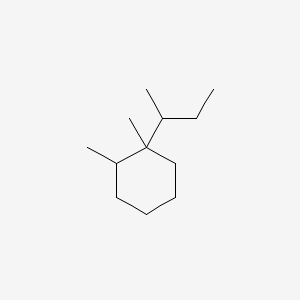
Cyclohexane, dimethyl(methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a hydrocarbon with the molecular formula C12H24 and a molecular weight of 168.3190 g/mol . This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, dimethyl(methylpropyl)- can be achieved through various organic reactions. One common method involves the alkylation of cyclohexane derivatives with appropriate alkyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of cyclohexane, dimethyl(methylpropyl)- often involves the catalytic hydrogenation of corresponding aromatic compounds. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired hydrogenation .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane, dimethyl(methylpropyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2) under UV light
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Corresponding alkanes
Substitution: Halogenated cyclohexane derivatives
Applications De Recherche Scientifique
Cyclohexane, dimethyl(methylpropyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclohexane, dimethyl(methylpropyl)- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo conformational changes and participate in chemical reactions that modify its structure and properties . These interactions can influence the compound’s reactivity, stability, and biological activity.
Comparaison Avec Des Composés Similaires
Cyclohexane, dimethyl(methylpropyl)- can be compared with other similar compounds, such as:
- 1,2-Dimethylcyclohexane
- 1,3-Dimethylcyclohexane
- 1,4-Dimethylcyclohexane
These compounds share similar structural features but differ in the position and nature of their substituents . The unique arrangement of substituents in cyclohexane, dimethyl(methylpropyl)- imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88456-07-9 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
1-butan-2-yl-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C12H24/c1-5-10(2)12(4)9-7-6-8-11(12)3/h10-11H,5-9H2,1-4H3 |
Clé InChI |
LYGCLLPHPICPSD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1(CCCCC1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)
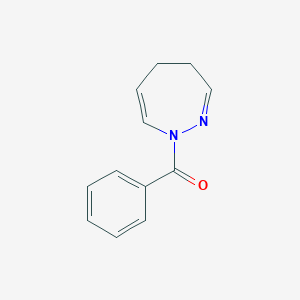
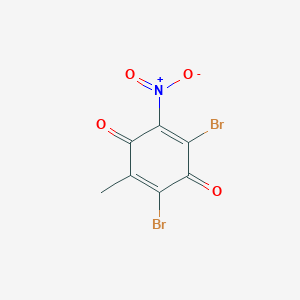

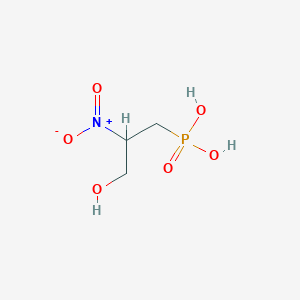
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
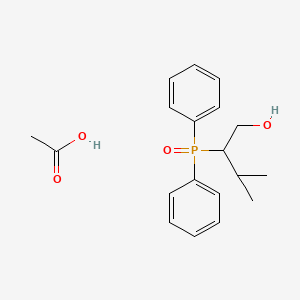

![5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid](/img/structure/B14395237.png)
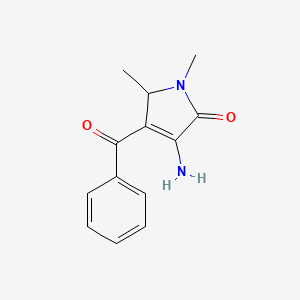
![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
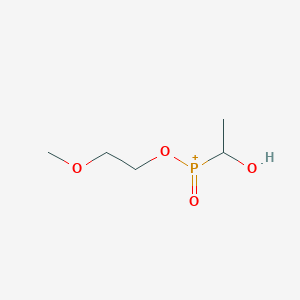
![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)
